6-tert-Butyl-4-methylcoumarin
Overview
Description
6-tert-Butyl-4-methylcoumarin is a chemical compound belonging to the coumarin family, characterized by the presence of tert-butyl and methyl groups on the benzopyran ring. This compound is of interest due to its potential biological activities and its role as a building block for more complex molecules.
Synthesis Analysis
The synthesis of 6-tert-Butyl-4-methylcoumarin and its derivatives can be achieved through various methods. One common approach is the Pechmann condensation reaction, which has been utilized to synthesize coumarins with terpene and tert-butyl substituents . Another method involves the preparation from tert-butylphenols and diketene, leading to the corresponding aryl acetoacetates, which are then transformed into the desired coumarins . Additionally, the incorporation of aliphatic chains such as the 6-tert-octyl and 6,8-ditert-butyl chains into the coumarin structure has been explored, yielding hydrophobic coumarins .
Molecular Structure Analysis
The molecular structure of 6-tert-Butyl-4-methylcoumarin has been confirmed through spectroscopic methods such as NMR spectroscopy. X-ray structure analysis has also been employed to verify the structures of related compounds, providing a clear understanding of their molecular configurations .
Chemical Reactions Analysis
6-tert-Butyl-4-methylcoumarin can undergo various chemical reactions. For instance, the methylation of coumarins at the 3-position has been achieved using di-tert-butyl peroxide (DTBP) as both the oxidant and the methyl source in a copper(I)-catalyzed reaction . This method provides a pathway to synthesize 3-methylcoumarins, which are valuable intermediates for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-tert-Butyl-4-methylcoumarin derivatives have been studied extensively. For example, novel compounds with tert-butyl and terpene substituents have been investigated for their antioxidant, radical scavenging, and membrane-protective activities, with some derivatives showing high antioxidant activities . In another study, the photophysical and photochemical properties of phthalocyanines substituted with 6,8-di-tert-butyl-3-(p-oxyphenyl)coumarin were examined, revealing their potential in generating singlet oxygen and their photodegradation under light irradiation . These properties are influenced by factors such as the number and position of substituents and the type of central metal atoms in the compounds.
Scientific Research Applications
Synthesis and Derivative Formation
6-tert-Butyl-4-methylcoumarin has been a subject of interest in the synthesis of new chemical compounds. Voss, Edler, and Adiwidjaja (2007) detailed the preparation of this compound and its derivatives like thiocoumarins and dithiocoumarins from tert-butylphenols and diketene. The synthesis process involved structural confirmation through NMR spectroscopy and X-ray analysis, signifying its potential in chemical research and development (Voss, Edler, & Adiwidjaja, 2007).
Antioxidant and Biological Activities
A study by Popova, Shevchenko, Chukicheva, and Kutchin (2019) explored the antioxidant and biological properties of coumarins with tert-butyl and terpene substituents. Their research found that derivatives of 4-methylcoumarin with monoterpene moieties exhibited high antioxidant activities, highlighting the compound's potential in biological and pharmaceutical applications (Popova, Shevchenko, Chukicheva, & Kutchin, 2019).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of 6-tert-Butyl-4-methylcoumarin and its derivatives have also been investigated. Soyer Can, Kaya, Durmuş, and Bulut (2016) synthesized novel compounds with this coumarin and studied their properties in solutions, revealing their potential in photodynamic therapy and other light-sensitive applications (Soyer Can, Kaya, Durmuş, & Bulut, 2016).
Environmental and Analytical Chemistry
6-tert-Butyl-4-methylcoumarin finds application in environmental and analytical chemistry as well. Chavali, Gunda, Naicker, and Mitra (2015) developed a novel fluorogenic compound for rapid detection of fluoride in potable water, demonstrating its utility in environmental monitoring and public health (Chavali, Gunda, Naicker, & Mitra, 2015).
Antifungal Activity
Research on 6-tert-Butyl-4-methylcoumarin also extends to its antifungal properties. Singh, Gupta, Malik, and Kataria (1987) synthesized and tested derivatives for their toxicity towards phytopathogenic fungi, indicating its potential use in agricultural fungicides (Singh, Gupta, Malik, & Kataria, 1987).
properties
IUPAC Name |
6-tert-butyl-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQZHRREUVIRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170534 | |
Record name | 6-t-Butyl-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-4-methylcoumarin | |
CAS RN |
17874-32-7 | |
Record name | 6-t-Butyl-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17874-32-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-t-Butyl-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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